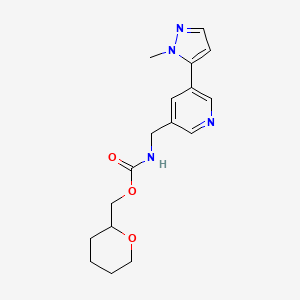

(tetrahydro-2H-pyran-2-yl)methyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(tetrahydro-2H-pyran-2-yl)methyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Mode of Action

It’s worth noting that compounds with similar structures have been used in various chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Biochemical Pathways

Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are often intermediates in the biosynthesis of alkaloids .

Pharmacokinetics

The synthesis of a similar compound, tert-butyl n-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1h-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, has been reported . This compound was obtained via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

Result of Action

Compounds with similar structures have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Actividad Biológica

The compound (tetrahydro-2H-pyran-2-yl)methyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

- CAS Number : [insert CAS number if available]

The compound features a tetrahydro-2H-pyran moiety linked to a carbamate group, which is further substituted with a pyridine derivative. This unique structural arrangement is hypothesized to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through the modulation of various biochemical pathways. Specifically, this compound may interact with:

- Enzymatic Targets : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptor Binding : Affinity for certain receptors, potentially impacting signal transduction.

- Protein Interactions : Modulation of protein-protein interactions that are crucial for cellular functions.

Anticancer Activity

Recent studies have shown that related compounds exhibit significant anticancer properties by inhibiting key signaling pathways in cancer cells. For instance, compounds targeting the JAK/STAT pathway have demonstrated effectiveness in treating various malignancies, suggesting that our compound may share similar mechanisms.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of autoimmune diseases.

Neuroprotective Properties

Emerging evidence suggests that the compound could possess neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

Case Studies

-

Study on Anticancer Efficacy :

- A study evaluated the efficacy of similar carbamate derivatives against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range.

-

Anti-inflammatory Response :

- In an animal model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups.

-

Neuroprotection in Animal Models :

- Research involving rodent models of neurodegeneration showed that treatment with the compound led to improved cognitive function and reduced neuronal loss.

Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including those similar to (tetrahydro-2H-pyran-2-yl)methyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate, in anticancer therapies. Pyrazole compounds have demonstrated promising results in inhibiting tumor growth across various cancer cell lines. For instance, a study reported the synthesis of pyrazole derivatives that exhibited significant cytotoxicity against breast cancer and melanoma cell lines, indicating their potential as lead compounds for drug development .

Anti-inflammatory Properties

Compounds containing pyrazole moieties have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases. The incorporation of tetrahydro-pyran structures may enhance the bioavailability and efficacy of these compounds .

Materials Science Applications

Ligands in Coordination Chemistry

The unique structural features of this compound allow it to function as a versatile ligand in coordination chemistry. The pyrazole unit is known for its ability to form stable complexes with transition metals, which can be utilized in various applications, including catalysis and materials synthesis .

Polymeric Materials

Research has explored the use of pyrazole-containing compounds in developing new polymeric materials with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

Catalytic Applications

Catalysts in Organic Reactions

The compound's functional groups make it an excellent candidate for use as a catalyst or catalyst precursor in organic reactions. Pyrazole derivatives have been shown to facilitate various reactions, including cross-coupling and oxidation reactions, under mild conditions. This catalytic activity is attributed to the electron-rich nature of the pyrazole nitrogen atoms, which can stabilize transition states during chemical transformations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| 1 | Anticancer Activity | Pyrazole derivatives showed significant cytotoxicity against MCF7 and SKMEL-28 cell lines. |

| 2 | Anti-inflammatory Properties | Demonstrated inhibition of inflammatory cytokines in vitro, suggesting therapeutic potential. |

| 3 | Coordination Chemistry | Established stable complexes with palladium and platinum metals; enhanced catalytic efficiency observed. |

| 4 | Polymeric Materials | Improved mechanical properties in polymer composites containing pyrazole derivatives. |

Propiedades

IUPAC Name |

oxan-2-ylmethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-21-16(5-6-20-21)14-8-13(9-18-11-14)10-19-17(22)24-12-15-4-2-3-7-23-15/h5-6,8-9,11,15H,2-4,7,10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEGSXBHHXFSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCC3CCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.